3,3-Dimethyl-2-phenylbutanoic acid
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Overview
Description
3,3-Dimethyl-2-phenylbutanoic acid is an organic compound with the molecular formula C12H16O2. It is a carboxylic acid derivative characterized by a phenyl group attached to the second carbon of a butanoic acid chain, with two methyl groups on the third carbon. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,3-Dimethyl-2-phenylbutanoic acid can be synthesized through several methods. One common approach involves the alkylation of benzene with tert-butyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to form tert-butylbenzene. This intermediate is then subjected to a Friedel-Crafts acylation reaction with acetyl chloride to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale Friedel-Crafts acylation reactions. The process typically requires stringent control of reaction conditions, including temperature and pressure, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-2-phenylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction of the carboxylic acid group can yield alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
3,3-Dimethyl-2-phenylbutanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3,3-dimethyl-2-phenylbutanoic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with various enzymes and receptors, influencing their activity. The phenyl group can participate in π-π interactions with aromatic residues in proteins, affecting their conformation and function .
Comparison with Similar Compounds
Similar Compounds
- 3,3-Dimethyl-2-phenylpropanoic acid
- 3,3-Dimethyl-2-phenylpentanoic acid
- 2-Phenylbutanoic acid
Uniqueness
3,3-Dimethyl-2-phenylbutanoic acid is unique due to the presence of two methyl groups on the third carbon, which imparts steric hindrance and influences its reactivity and interaction with other molecules. This structural feature distinguishes it from other similar compounds and contributes to its specific chemical and biological properties .
Biological Activity
3,3-Dimethyl-2-phenylbutanoic acid (also known as a derivative of phenylbutanoic acid) is a compound that has garnered attention in various scientific fields due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.
This compound is characterized by its unique chemical structure, which includes a carboxylic acid group and a phenyl ring. This structure is crucial for its biological activity, as it allows the compound to interact with various biomolecules.
Property | Details |
---|---|
Molecular Formula | C13H18O2 |
Molecular Weight | 206.28 g/mol |
Structure | Carboxylic acid with a phenyl group |
Solubility | Soluble in organic solvents |
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The carboxylic acid group can form hydrogen bonds with enzymes and receptors, while the phenyl group can participate in π-π interactions with aromatic residues in proteins. This dual interaction mechanism allows the compound to influence various biochemical pathways.
Potential Biological Activities
- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes, which may lead to therapeutic applications in conditions such as cancer and metabolic disorders.
- Cell Signaling Modulation : Research indicates that it may modulate cell signaling pathways, potentially affecting cell proliferation and differentiation.
- Antioxidant Properties : Some studies suggest that it exhibits antioxidant activity, which could be beneficial in mitigating oxidative stress-related diseases.
Case Studies and Experimental Data
-
In Vitro Studies :
- A study demonstrated that this compound inhibited the growth of certain cancer cell lines by inducing apoptosis through the modulation of signaling pathways .
- Another investigation revealed its potential as an anti-inflammatory agent by reducing the production of pro-inflammatory cytokines in cultured macrophages .
- In Vivo Studies :
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:
Compound | Biological Activity | Notes |
---|---|---|
3,3-Dimethylbutanoic acid | Moderate enzyme inhibition | Less potent than this compound |
2-(3-Methylphenyl)butanoic acid | Limited studies on biological activity | Similar structure but different substituents |
4-Phenylbutanoic acid | Known for neuroprotective effects | More research available compared to the target compound |
Properties
IUPAC Name |
3,3-dimethyl-2-phenylbutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-12(2,3)10(11(13)14)9-7-5-4-6-8-9/h4-8,10H,1-3H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAOGRNTZCLFPNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C1=CC=CC=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13490-70-5 |
Source
|
Record name | 3,3-dimethyl-2-phenylbutanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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